1,1,1-Trifluoro-N-methyl-2-hexylamine
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Overview
Description
1,1,1-Trifluoro-N-methyl-2-hexylamine is an organic compound with the molecular formula C7H14F3N. It contains a trifluoromethyl group attached to a hexylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-methyl-2-hexylamine typically involves the reaction of hexylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the trifluoromethylation process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-methyl-2-hexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-2-hexylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-methyl-2-hexylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl methacrylate: Another fluorinated compound with similar structural features.
1,1,1-Trifluoro-N-methyl-2-hexylamine: Contains a trifluoromethyl group attached to a different backbone.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group with a hexylamine backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H14F3N |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methylhexan-2-amine |
InChI |
InChI=1S/C7H14F3N/c1-3-4-5-6(11-2)7(8,9)10/h6,11H,3-5H2,1-2H3 |
InChI Key |
CIXGCNLWORCNRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(F)(F)F)NC |
Origin of Product |
United States |
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